CAF-382

Kinase Profiling Selectivity Chemical Probe Criteria

Pan-CDK inhibitors like SNS-032 confound CDKL5 phenotype interpretation due to potent GSK3β off-target activity. CAF-382 (SGC-CAF382-1) solves this with purpose-built selectivity. · CDKL5 IC50: 10 nM (cellular NanoBRET); >270-fold selectivity over GSK3β (IC50 >1.8 µM) · Validated biomarker: Reduces pSer222 EB2 at 5 nM in primary neurons · X-ray co-crystal structure available (PDB 9EPU) for structure-guided design · Negative control probe SGC-CAF268-1N available for counter-screening

Molecular Formula C16H22N4O2S2
Molecular Weight 366.5 g/mol
Cat. No. B12377792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAF-382
Molecular FormulaC16H22N4O2S2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3
InChIInChI=1S/C16H22N4O2S2/c1-10(2)12-7-18-13(22-12)9-23-14-8-19-16(24-14)20-15(21)11-3-5-17-6-4-11/h7-8,10-11,17H,3-6,9H2,1-2H3,(H,19,20,21)
InChIKeyMCLDWKVRXDHDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAF-382: Chemical Probe Profile for the CDKL5/CDK Inhibitor for Neurobiology and Kinase Research


CAF-382 (SGC-CAF382-1) is a chemical probe developed by the Structural Genomics Consortium (SGC) and acts as a potent, small-molecule inhibitor of cyclin-dependent kinase-like 5 (CDKL5) and select CDKs [1]. It is an analog of the pan-CDK inhibitor SNS-032, but with a refined target profile engineered to prioritize CDKL5 potency while attenuating activity against glycogen synthase kinase 3 beta (GSK3β) [1]. This compound serves as a critical tool compound for dissecting CDKL5-dependent signaling pathways in neurobiology, with its high-resolution binding mode confirmed by X-ray crystallography [2].

CAF-382 Differentiation: Why In-Class CDK Inhibitors Are Not Sufficient for CDKL5-Specific Studies


Generic substitution with other pan-CDK inhibitors, including the parent compound SNS-032, is not scientifically valid for experiments requiring CDKL5-selective interrogation due to critical differences in kinase selectivity profiles. While SNS-032 potently inhibits GSK3β and a broad range of CDKs (including CDK2, CDK7, CDK9), its off-target activity against GSK3β confounds the interpretation of CDKL5-dependent phenotypes, as GSK3β is a major regulator of synaptic plasticity and neuronal function [1][2]. CAF-382 was specifically optimized through structure-guided design to maintain high CDKL5 potency while exhibiting >270-fold selectivity over GSK3β (IC50 >1800 nM vs 6.7 nM) . Using an unoptimized CDK inhibitor in CDKL5-targeted studies introduces a significant confounding variable that can lead to false-positive or misinterpreted results, underscoring the necessity of a purpose-built chemical probe like CAF-382 [3].

CAF-382 Performance Metrics: Quantitative Head-to-Head Evidence Against SNS-032 and Other CDKL5 Probes


Kinase Selectivity: GSK3β Activity Comparison Between CAF-382 and SNS-032

CAF-382 demonstrates a >270-fold selectivity window for CDKL5 over GSK3β, a property that distinguishes it from its parent compound SNS-032. SNS-032 is a potent inhibitor of GSK3β with a reported binding affinity (Kd) of <100 nM, whereas CAF-382 exhibits a GSK3α/β affinity >1.8 μM [1][2]. This differential profile is essential for experiments where GSK3β inhibition would constitute a confounding variable.

Kinase Profiling Selectivity Chemical Probe Criteria

Intra-Family Selectivity: CAF-382's Differential Inhibition of CDKL Family Members

Within the CDKL kinase family, CAF-382 exhibits high selectivity for CDKL5 over other isoforms. It demonstrates nearly 100-fold selectivity for CDKL5 (IC50 = 10 nM) over CDKL2, and low inhibitory activity against CDKL3 and CDKL4 (IC50 = 2.1-2.7 µM) . CAF-382 shows no inhibition of CDKL1. This contrasts with the parent compound SNS-032, which has been reported to bind CDKL2 with high affinity (Kd <100 nM) [1].

Kinase Selectivity CDKL Family Profiling Panel

Functional Efficacy: Reduction of Postsynaptic AMPA Receptor-Mediated Transmission in Hippocampal Slices

In rat hippocampal slice preparations, CAF-382 induces a concentration-dependent reduction in postsynaptic AMPA receptor-mediated field excitatory postsynaptic potentials (fEPSPs). At 100 nM, the slope of the input-output (I/O) curve decreased significantly from a baseline value of 3.24 ± 0.52 to 2.00 ± 0.30 at 60 minutes post-treatment (p=0.001) [1][2]. This functional readout provides a direct, physiologically relevant measure of CDKL5-dependent synaptic modulation.

Electrophysiology Synaptic Transmission AMPA Receptor

Modulation of Long-Term Potentiation (LTP): Acute Inhibition of Synaptic Plasticity

CAF-382 acutely reduces the expression of theta-burst stimulation-induced long-term potentiation (LTP) in the CA1 region of the hippocampus. At 100 nM, CAF-382 significantly attenuated LTP compared to interleaved control slices, with fEPSP slope measured at 56–60 min post-induction showing values of 106.4 ± 3.5% for CAF-382-treated slices versus 115.6 ± 2.2% for controls (p=0.029) [1][2].

Synaptic Plasticity LTP Hippocampus

Target Engagement Biomarker: Dose-Dependent Reduction of EB2 Phosphorylation (pSer222)

CAF-382 induces a robust reduction in the phosphorylation of EB2 at Ser222, a validated downstream substrate of CDKL5, providing a proximal biomarker of target engagement. In rat primary cortical neuron cultures, a significant reduction in pSer222 EB2 levels is observed at concentrations as low as 5 nM [1]. In ex vivo hippocampal slices from P20–30 rats, the IC50 for this effect is <45 nM .

Biomarker Phosphorylation Target Engagement

Ex Vivo Potency: CAF-382 Inhibits EB2 Phosphorylation in Native Brain Tissue

CAF-382 maintains potent target engagement in complex ex vivo tissue preparations, demonstrating its utility beyond cell culture systems. In hippocampal slices from P20–30 rats, CAF-382 downregulates EB2 Ser222 phosphorylation with an IC50 of <45 nM . This ex vivo potency, while slightly lower than the cellular IC50 (<5 nM), confirms that CAF-382 effectively penetrates and engages its target in intact neuronal tissue. While direct ex vivo comparative data for SNS-032 in identical assays is not available, SNS-032's reported cellular potency and broad kinome profile would likely result in different ex vivo functional effects [1].

Ex Vivo Pharmacology Kinase Inhibition Tissue Slices

CAF-382 in Practice: Optimized Use Cases for CDKL5-Dependent Neuroscience and Kinase Profiling


Dissecting CDKL5-Dependent vs. GSK3β-Dependent Synaptic Plasticity Mechanisms

In studies aimed at isolating the specific contribution of CDKL5 to long-term potentiation (LTP) or long-term depression (LTD) in hippocampal slices, the use of CAF-382 is essential. As established in Section 3, CAF-382 inhibits CDKL5 with an IC50 of 10 nM while exhibiting >270-fold selectivity over GSK3β (>1.8 μM) . This selectivity is critical because GSK3β is a well-established modulator of synaptic plasticity. Employing a pan-CDK inhibitor like SNS-032, which potently inhibits GSK3β (Kd <100 nM), would confound results by simultaneously suppressing two major plasticity-regulating pathways [1]. CAF-382 enables a clean, CDKL5-specific interrogation of LTP attenuation, as demonstrated by the significant reduction in fEPSP slope (106.4% vs 115.6% control) observed at 100 nM [2].

Validating CDKL5 Target Engagement in Primary Neuronal Cultures and Brain Slices

For researchers requiring a quantitative biomarker to confirm on-target CDKL5 inhibition in their specific cellular or tissue models, monitoring EB2 phosphorylation at Ser222 (pSer222 EB2) is a validated readout. Data from Section 3 demonstrate that CAF-382 induces a significant reduction in pSer222 EB2 at concentrations as low as 5 nM in primary neurons and with an IC50 <45 nM in ex vivo hippocampal slices . This proximal biomarker allows for dose-response characterization and target engagement confirmation in each experimental preparation, ensuring that observed phenotypes are directly linked to CDKL5 inhibition rather than off-target effects. This is particularly important for studies using acute slice preparations where compound penetration and local concentration can vary.

Structure-Based Drug Design and Fragment-Based Lead Optimization for CDKL5

The high-resolution (2.60 Å) co-crystal structure of CAF-382 bound to the human CDKL5 kinase domain (PDB ID: 9EPU) provides an invaluable template for structure-guided drug design and computational chemistry campaigns [3]. This structural data reveals the precise binding mode and key interactions within the ATP-binding pocket, enabling medicinal chemists to rationally design next-generation CDKL5 inhibitors with improved potency, selectivity, or pharmacokinetic properties. Furthermore, the availability of a well-characterized negative control probe (SGC-CAF268-1N) from the same structural series facilitates robust counter-screening in phenotypic assays [4].

Benchmarking Novel CDKL5 Inhibitors in Synaptic Functional Assays

As the field develops new CDKL5-targeting modalities (e.g., PROTACs, molecular glues, or next-generation inhibitors), CAF-382 serves as a critical benchmark standard for functional comparisons. The quantitative electrophysiology data provided in Section 3—specifically, the 38% reduction in hippocampal I/O curve slope at 100 nM and the 8.0 percentage point reduction in LTP magnitude—offer clear, reproducible metrics for comparing the efficacy of novel compounds [2][5]. Using CAF-382 as a reference standard in these assays ensures that new compounds are evaluated against a well-characterized, potent, and selective baseline, facilitating meaningful comparisons across different research groups and studies.

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